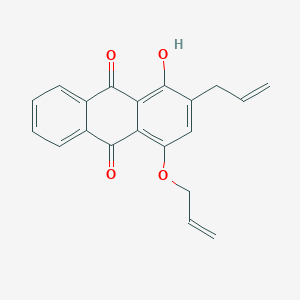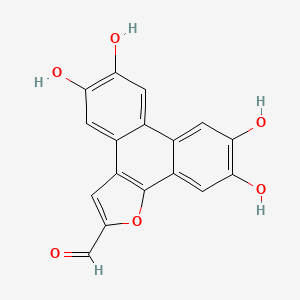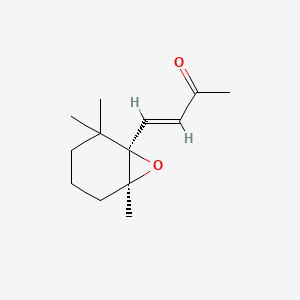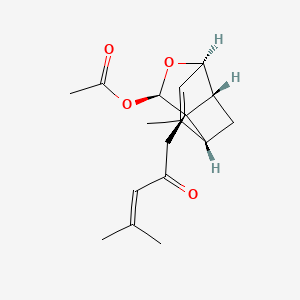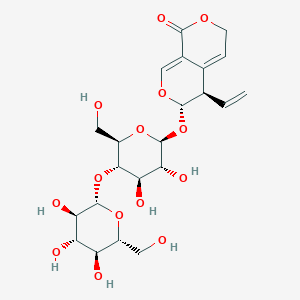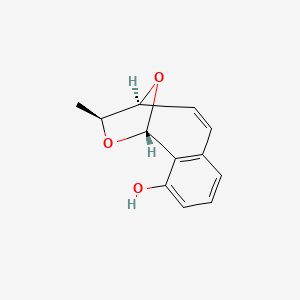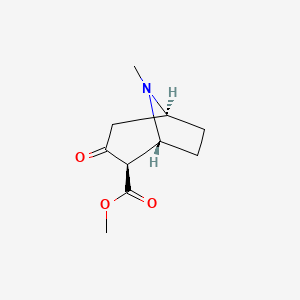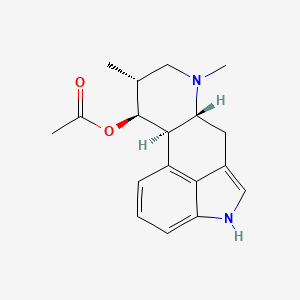
Fumigaclavine A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Properties
“Fumigaclavine A” is an antibacterial ergoline alkaloid produced by endophytic Aspergillus . This suggests that it could potentially be used in the development of new antibacterial agents.
Production of Antibodies
In a study, polyclonal antibodies against “Fumigaclavine A” were obtained from rabbits after immunization with a “Fumigaclavine A”-keyhole limpet hemocyanine conjugate prepared by formaldehyde condensation . This indicates that “Fumigaclavine A” could be used in the production of specific antibodies, which could be useful in various research and diagnostic applications.
Enzyme Immunoassay (EIA)
Using the antibodies produced against “Fumigaclavine A”, a competitive indirect enzyme immunoassay (EIA) was established . This suggests that “Fumigaclavine A” could be used in the development of EIAs, which are commonly used in medical and research laboratories for the detection of various substances.
Anti-Cancer Effects
In a study, “Fumigaclavine C”, a related compound, showed significant cytotoxicity towards MCF-7 breast cancer cells . Although this study was conducted with “Fumigaclavine C”, it suggests that “Fumigaclavine A” and other related compounds could potentially have anti-cancer effects.
Inhibition of Proliferation
“Fumigaclavine C” was also found to inhibit the proliferation of MCF-7 breast cancer cells . This suggests that “Fumigaclavine A” could potentially be used in research related to the inhibition of cell proliferation.
Induction of Apoptosis
The same study also found that “Fumigaclavine C” induced apoptosis in MCF-7 breast cancer cells . This suggests that “Fumigaclavine A” could potentially be used in research related to the induction of apoptosis.
Mecanismo De Acción
Target of Action
Fumigaclavine A is a clavine alkaloid and a mycotoxin produced by the fungus Aspergillus fumigatus . The primary targets of Fumigaclavine A are fungi and bacteria . It is believed to hinder their growth by disrupting their cell membranes .
Mode of Action
Although the precise mechanism of action for Fumigaclavine A remains incompletely understood, it is believed to disrupt the cell membranes of fungi and bacteria, leading to cell death . This disruption likely interferes with essential cellular processes, such as nutrient uptake and waste removal, ultimately leading to the death of the microorganism.
Biochemical Pathways
It is known that fumigaclavine a is part of a gene cluster that mediates the biosynthesis of fumiclavanine c, another fungal ergot alkaloid . This biosynthesis involves several steps, including the condensation of dimethylallyl diphosphate (DMAP) and tryptophan to form 4-dimethylallyl-L-tryptophan .
Result of Action
The result of Fumigaclavine A’s action is the death of targeted fungi and bacteria . By disrupting their cell membranes, Fumigaclavine A prevents these microorganisms from carrying out essential life processes, leading to their death .
Action Environment
Fumigaclavine A is produced by Aspergillus fumigatus, a fungus that can grow in a variety of environments, ranging from decayed organic matter in the environment to space station cupolas . This suggests that Fumigaclavine A may be stable and effective in a wide range of environmental conditions.
Safety and Hazards
Propiedades
IUPAC Name |
[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSYQDXZLZOLR-ONUGHKICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988499 | |
| Record name | Fumigaclavine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumigaclavine A | |
CAS RN |
6879-59-0 | |
| Record name | Fumigaclavine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumigaclavine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumigaclavine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUMIGACLAVINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




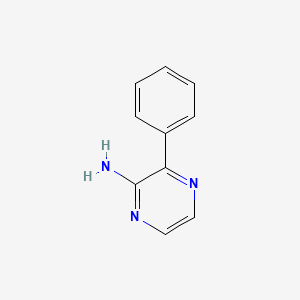
![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)
